A synthetic non-aromatizable androgen and anabolic steroid. It binds strongly to the androgen receptor and has therefore also been used as an affinity label for this receptor in the prostate and in prostatic tumors.
Methyltrienolone is a natural product found in Matricaria chamomilla with data available.
Methyltrienolone
CAS No.: 965-93-5
Cat. No.: VC0535307
Molecular Formula: C19H24O2
Molecular Weight: 284.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 965-93-5 |
---|---|
Molecular Formula | C19H24O2 |
Molecular Weight | 284.4 g/mol |
IUPAC Name | (8S,13S,14S,17S)-17-hydroxy-13,17-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
Standard InChI | InChI=1S/C19H24O2/c1-18-9-7-15-14-6-4-13(20)11-12(14)3-5-16(15)17(18)8-10-19(18,2)21/h7,9,11,16-17,21H,3-6,8,10H2,1-2H3/t16-,17+,18+,19+/m1/s1 |
Standard InChI Key | CCCIJQPRIXGQOE-XWSJACJDSA-N |
Isomeric SMILES | C[C@@]1(CC[C@@H]2[C@@]1(C=CC3=C4CCC(=O)C=C4CC[C@@H]23)C)O |
SMILES | CC1(CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)C)O |
Canonical SMILES | CC1(CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)C)O |
Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyltrienolone (IUPAC name: 17β-hydroxy-17α-methylestra-4,9,11-trien-3-one) is a modified estrane derivative characterized by three double bonds at positions 4, 9, and 11 of the steroid nucleus . The addition of a 17α-methyl group enhances oral bioavailability by protecting the molecule from hepatic first-pass metabolism, while the absence of a 19-carbon group (a feature shared with nandrolone) classifies it as a 19-nor steroid .
Table 1: Key Chemical Properties of Methyltrienolone
The planar structure of methyltrienolone, with its conjugated double bonds and ketone group at position 3, contributes to its high affinity for steroid receptors .
Pharmacodynamics and Receptor Interactions
Androgen Receptor Affinity
Methyltrienolone exhibits exceptional binding affinity for the androgen receptor (AR), with a dissociation constant (Kd) in the low nanomolar range . In comparative studies, it demonstrated 120–300 times the oral anabolic potency and 60–70 times the androgenic potency of methyltestosterone in rodent models . This potency arises from its resistance to aromatization and 5α-reduction, allowing unmodified interaction with ARs .
Cross-Reactivity with Glucocorticoid Receptors
A critical finding from receptor binding assays is methyltrienolone’s ability to interact with glucocorticoid receptors (GRs). In adrenalectomized rats, [³H]R1881 binding to GRs increased twofold, suggesting competitive binding dynamics . This cross-reactivity necessitates caution when interpreting studies in tissues expressing both ARs and GRs, such as skeletal muscle and liver .
Table 2: Pharmacodynamic Profile Relative to Methyltestosterone
Parameter | Methyltrienolone | Methyltestosterone | Ratio (MTN:MT) |
---|---|---|---|
Oral Anabolic Potency | 120–300× | 1× | 120–300 |
Androgenic Potency | 60–70× | 1× | 60–70 |
AR Binding Affinity | 0.1–0.5 nM | 1–5 nM | 10–50 |
Data derived from castrated male rat studies .
Clinical Research and Therapeutic Exploration
Early Investigational Use
In the late 1960s, methyltrienolone underwent Phase I/II trials for advanced breast cancer. Doses as low as 0.5 mg/day produced significant virilization in female patients, while 1 mg/day led to marked hepatotoxicity, evidenced by elevated transaminases (>5× ULN) and bilirubin (>2× ULN) . These adverse effects halted further clinical development by 1972.
Contemporary Research Applications
Despite its clinical limitations, methyltrienolone remains a cornerstone in receptor studies:
-
AR Ligand Displacement Assays: Used as a radiolabeled tracer ([³H]R1881) to quantify AR density in prostate tissue .
-
Photoaffinity Labeling: The Δ9,11-diene structure allows UV-induced covalent bonding to ARs, enabling receptor mapping .
-
Receptor Specificity Studies: Helps distinguish AR-mediated effects from GR-mediated pathways in myocytes and hepatocytes .
Hepatotoxicity and Adverse Effects
Mechanisms of Liver Injury
Methyltrienolone induces hepatotoxicity through dual pathways:
-
Direct Cytotoxicity: The 17α-methyl group generates reactive oxygen species (ROS) during hepatic metabolism, causing lipid peroxidation and mitochondrial dysfunction .
-
Immunoallergic Reactions: Delayed hypersensitivity responses to protein-metabolite adducts may explain hepatitis cases appearing weeks after exposure .
Clinical Presentation
Reported hepatic adverse effects include:
-
Acute icteric hepatitis (ALT >500 U/L, AST >300 U/L)
-
Cholestatic injury (ALP >350 U/L, GGT >400 U/L)
Notably, toxicity occurs at doses 100–1,000× lower than other 17α-alkylated AAS, making methyltrienolone uniquely hazardous .
Current Research Directions and Implications
AR Splice Variant Studies
Methyltrienolone’s inability to activate certain AR-V7 splice variants makes it a tool for studying castration-resistant prostate cancer mechanisms .
Toxicokinetic Modeling
Recent physiologically based pharmacokinetic (PBPK) models simulate methyltrienolone’s tissue distribution to predict hepatotoxicity thresholds, guiding safe laboratory handling protocols .
Comparative Hepatotoxicity Analysis
Parallels with methylprednisolone-induced liver injury suggest shared pathways in ROS generation and immune activation, informing broader research into steroid hepatotoxicity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume